5-Isopropoxypyrazin-2-amine
Description
Significance of Pyrazine (B50134) Scaffolds in Modern Organic Chemistry
The pyrazine scaffold is a privileged structure in organic and medicinal chemistry. acs.orgchemscene.com Its nitrogen-rich framework provides multiple sites for hydrogen bonding and other molecular interactions, making it a valuable building block for designing molecules that can bind to biological targets like enzymes and receptors. google.com The structural rigidity and aromaticity of the pyrazine ring also contribute to the conformational stability of larger molecules.
Pyrazine-containing compounds are not only prevalent in natural products but have also been central to the synthesis of a range of commercially significant molecules. acs.orgresearchgate.net Several therapeutic agents feature a pyrazine core, highlighting its importance in drug discovery. sigmaaldrich.com The World Health Organization's 2019 Model List of Essential Medicines, for instance, includes pyrazine-containing drugs such as pyrazinamide, bortezomib, and amiloride. sigmaaldrich.com The adaptability of the pyrazine ring allows it to be used in various chemical transformations, including important carbon-carbon bond-forming reactions like the Suzuki and Buchwald-Hartwig couplings. acs.orgresearchgate.net
Academic Research Trajectories for Aminopyrazine Derivatives
Academic research into aminopyrazine derivatives has primarily focused on their synthesis and biological evaluation. These compounds are recognized as important pharmacophores due to their presence in a wide range of biologically active molecules. chemscene.comrsc.org
One major research avenue explores their potential as therapeutic agents. For example, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and tested for their antimicrobial activity against pathogens like Mycobacterium tuberculosis. Current time information in Bangalore, IN. Other aminopyrazine derivatives have been designed and evaluated as potent inhibitors of specific enzymes implicated in human diseases. Research has identified aminopyrazines that can inhibit mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases like rheumatoid arthritis. googleapis.com They have also been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR) for cancer therapy and as potential inhibitors of prolyl-tRNA synthetase for their antimycobacterial effects. chemicalbook.comchemicalbook.com
Another trajectory involves the development of novel synthetic methodologies. Researchers have developed methods for the selective fluorination of 2-aminopyrazine (B29847) derivatives, a modification that can significantly alter a molecule's biological properties. rsc.org The synthesis of complex heterocyclic systems that incorporate the aminopyrazine scaffold, such as 1,2,4-triazolo[4,3-a]pyrazine derivatives, is also an active area of investigation. researchgate.net
Properties
CAS No. |
920313-97-9 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-propan-2-yloxypyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
MPXRRMBMEVVNKE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC=C(N=C1)N |
Canonical SMILES |
CC(C)OC1=NC=C(N=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isopropoxypyrazin 2 Amine and Its Analogues
General Synthetic Routes to Pyrazin-2-amine Derivatives
The introduction of an amino group onto a pyrazine (B50134) core can be achieved through several established methodologies, primarily involving either direct amination of the pyrazine ring or by constructing the ring with the amino group already incorporated into one of the precursors.
Amination Strategies for Pyrazine Ring Systems
Direct amination of pyrazine systems is a common and effective strategy. This is typically accomplished via nucleophilic aromatic substitution (SNAr) on a suitable halopyrazine precursor. The electron-deficient character of the pyrazine ring facilitates the displacement of a halide by an amine nucleophile. scribd.com
One of the classic methods for direct amination of heteroaromatic compounds is the Chichibabin reaction . scientificupdate.comwikipedia.org This reaction involves treating the heterocycle, such as pyrazine, with sodium amide (NaNH₂) or potassium amide (KNH₂) in a solvent like liquid ammonia (B1221849) or an inert hydrocarbon. scientificupdate.comwikipedia.orgchemistnotes.com The mechanism proceeds through the addition of the amide anion (NH₂⁻) to form a σ-complex, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org While highly effective for pyridines, its application to pyrazines can also be successful, often yielding 2-aminopyrazine (B29847). google.comdoi.org For instance, 2,5-dimethylpyrazine (B89654) can be aminated by heating with sodamide in dimethylaniline to yield 3-amino-2,5-dimethylpyrazine. doi.org
More commonly, amination is performed by reacting a chloropyrazine with an amine source. scribd.com This SNAr reaction is highly efficient for chloropyrazines, which are readily susceptible to nucleophilic attack. rsc.org The reaction can be performed with ammonia to install a primary amino group or with primary or secondary amines to produce substituted aminopyrazines. scribd.comgoogle.com In some cases, particularly with less reactive "deactivated" pyrazines, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are employed. rsc.orgacs.org These reactions utilize a palladium catalyst, often with a specialized phosphine (B1218219) ligand, to couple a halopyrazine with an amine under basic conditions, expanding the scope and functional group tolerance of the amination process. rsc.orggoogle.com
| Method | Reagents | Typical Substrate | Key Features |
| Chichibabin Reaction | Sodium amide (NaNH₂) | Pyrazine | Direct amination, loss of hydride. scientificupdate.comwikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Ammonia, Primary/Secondary Amines | Chloropyrazine | Highly efficient for activated halopyrazines. scribd.comrsc.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Halopyrazine | Catalytic method, good for deactivated substrates. rsc.orgacs.org |
Ring-Closure Approaches in Pyrazine Synthesis
Building the pyrazine ring from acyclic precursors is a fundamental and versatile strategy that allows for the introduction of substituents at specific positions from the outset. The most classical and straightforward route involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.nettandfonline.comnih.gov This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents for this step include copper(II) oxide or manganese dioxide. researchgate.netnih.gov
Variations of this approach provide access to a wide array of substituted pyrazines. For example:
The Gutknecht Synthesis (1879): This method involves the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine that is then oxidized. nbu.ac.in
Condensation of α-halo ketones with α-amino carbonyls: This approach offers another pathway to construct the pyrazine core. nih.govacs.org
Cyclization of α-amino acid amides: Reaction with a dicarbonyl compound can lead to pyrazinone structures, which can be further functionalized. researchgate.net
Modern methods have expanded upon these classical foundations, developing catalytic systems for the dehydrogenative coupling of vicinal diamines with compounds like α-amino carbonyls or β-amino alcohols to form the pyrazine ring. nih.govacs.org These strategies offer greener and more efficient alternatives to classical stoichiometric oxidations. tandfonline.com
| Precursor 1 | Precursor 2 | Intermediate | Product |
| 1,2-Dicarbonyl | 1,2-Diamine | Dihydropyrazine | Pyrazine |
| α-Amino Ketone | α-Amino Ketone (self-condensation) | Dihydropyrazine | Pyrazine |
| α-Amino Aldehyde | α-Haloacetyl Halide | Ketoamide/Dihydropyrazine | 2(1H)-Pyrazinone |
Palladium-Catalyzed Cyanation and Sandmeyer Diazotization/Chlorination in Pyrazine Functionalization
Functional group interconversions are critical for elaborating the pyrazine scaffold. Palladium-catalyzed cyanation provides an effective means to install a nitrile group, a versatile synthetic handle. This reaction typically involves treating a bromopyrazine or chloropyrazine with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). thieme-connect.dethieme-connect.de The resulting pyrazinecarbonitrile (B1219330) can then be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) has been developed to improve the safety and practicality of this transformation. nih.govlookchem.com
The Sandmeyer reaction is a cornerstone of aromatic chemistry used to convert an aryl amine into a halide via a diazonium salt intermediate. wikipedia.orgmnstate.edu This two-step process begins with the diazotization of an aminopyrazine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a pyrazinyldiazonium salt. mnstate.edu This intermediate is then treated with a copper(I) salt—copper(I) chloride for chlorination or copper(I) bromide for bromination—which catalyzes the replacement of the diazonium group with the corresponding halide, releasing nitrogen gas. wikipedia.orgbohrium.com This method is invaluable for converting readily available aminopyrazines into halopyrazines, which are key substrates for subsequent cross-coupling or nucleophilic substitution reactions. researchgate.net
Specific Synthesis of 5-Isopropoxypyrazin-2-amine and Related Isopropoxy-Pyrazines
The synthesis of 2-amino-5-isopropoxypyrazine typically relies on a sequential functionalization strategy, leveraging the principles of nucleophilic aromatic substitution on a di-substituted pyrazine precursor.
Alkoxylation Protocols for Pyrazine Scaffolds
The introduction of an isopropoxy group onto the pyrazine ring is generally achieved through the nucleophilic displacement of a halide by an isopropoxide anion. This SNAr reaction is highly effective on electron-deficient halopyrazines. thieme-connect.de For example, reacting a chloropyrazine with sodium isopropoxide (generated by treating isopropanol (B130326) with a strong base like sodium hydride) in an appropriate solvent leads to the formation of the corresponding isopropoxypyrazine. google.com
The reactivity of the halopyrazine is influenced by the other substituents on the ring. Electron-withdrawing groups enhance the rate of substitution, while electron-donating groups can deactivate the ring towards nucleophilic attack, sometimes requiring more forceful conditions like elevated temperatures. thieme-connect.de A patent describes the synthesis of 5-bromo-6-isopropoxypyrazin-2-amine by treating 5-bromo-6-chloropyrazin-2-amine (B63647) with sodium isopropoxide in 1,4-dioxane. google.com In this case, the isopropoxide selectively displaces the chlorine atom.
Regioselective Functionalization Techniques in Pyrazine Derivative Synthesis
Achieving the desired 2-amino-5-isopropoxy substitution pattern requires careful control of regioselectivity. The synthesis often begins with a 2,5- or 2,6-dihalopyrazine, such as 2,6-dichloropyrazine. researchgate.net The two halogen atoms exhibit different reactivities, allowing for sequential and regioselective substitutions.
A common synthetic route involves a two-step SNAr sequence:
Alkoxylation: The dihalopyrazine is first treated with one equivalent of sodium isopropoxide. The substitution occurs at one of the halogenated positions to yield a chloro-isopropoxypyrazine intermediate.
Amination: The remaining chloro group is then displaced by an amine source. This can be achieved by heating with aqueous or alcoholic ammonia in a sealed vessel to introduce the primary amino group.
The order of these steps is crucial. The presence of the first substituent electronically influences the position and reactivity of the second substitution. An electron-donating alkoxy group, for instance, will direct the subsequent nucleophilic attack to other positions on the ring and may require harsher conditions for the second substitution compared to the first. thieme-connect.de The ability to perform selective metalations using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has also emerged as a powerful tool for the regioselective functionalization of chloropyrazines, allowing for the introduction of various electrophiles at specific sites. researchgate.net
An in-depth analysis of the synthetic pathways and derivatization strategies for 5-isopropoxypyrazin-2-amine and its related analogues reveals a landscape rich with modern and classical chemical methodologies. This article focuses exclusively on the synthesis of this compound's precursors and its subsequent use in constructing more complex chemical architectures.
Chemical Reactivity and Mechanistic Investigations of 5 Isopropoxypyrazin 2 Amine
Electrophilic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring is known to be electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of two electron-donating groups, the 2-amino and 5-isopropoxy moieties, increases the electron density of the ring system in 5-Isopropoxypyrazin-2-amine, thereby activating it towards electrophilic attack. The directing effects of these substituents are crucial in determining the regioselectivity of such reactions. The amino group is a strong activating group and directs electrophiles to the positions ortho and para to it (positions 3 and 5). The isopropoxy group is also an activating, ortho-, para-director.
In the case of 5-Isopropoxypyrazin-2-amine, the 3- and 6-positions are ortho to the amino group, and the 6-position is ortho to the isopropoxy group. The 3-position is meta to the isopropoxy group. Therefore, electrophilic substitution is most likely to occur at the 3- or 6-positions. Steric hindrance from the isopropoxy group might influence the accessibility of the 6-position.
Studies on the halogenation of the parent 2-aminopyrazine (B29847) have shown that bromination using N-bromosuccinimide (NBS) can lead to the formation of 3,5-dibromo-2-aminopyrazine. This suggests that the positions meta to the pyrazine nitrogens are susceptible to electrophilic attack when sufficiently activated. For 5-Isopropoxypyrazin-2-amine, this would correspond to the 3- and 6-positions.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on 5-Isopropoxypyrazin-2-amine
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br₂ / Acetic Acid | 3-Bromo-5-isopropoxypyrazin-2-amine | The amino group is a powerful activating and directing group. The 3-position is activated by the amino group and less sterically hindered than the 6-position. |
| HNO₃ / H₂SO₄ | 3-Nitro-5-isopropoxypyrazin-2-amine | Similar to halogenation, nitration is expected to be directed by the strongly activating amino group to the 3-position. Harsh conditions may lead to decomposition. |
Nucleophilic Substitution Processes Involving Pyrazine Derivatives
While the electron-rich nature of the pyrazine ring in 5-Isopropoxypyrazin-2-amine makes it less prone to nucleophilic attack on the ring itself, nucleophilic substitution reactions can occur, particularly if a suitable leaving group is present. More relevant to this compound is the potential for the amino group to act as a nucleophile or to be transformed into a leaving group.
The amino group of 2-aminopyrazines can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This provides a versatile method for introducing a range of functional groups at the 2-position.
Furthermore, under specific catalytic conditions, the amino group itself can be displaced. Research on related 2-aminopyridines has demonstrated that the amino group can serve as a leaving group in ruthenium-catalyzed nucleophilic aromatic substitution (SNAr) reactions with other amines. This suggests a potential, albeit likely challenging, pathway for the functionalization of 5-Isopropoxypyrazin-2-amine.
Metal-Catalyzed Cross-Coupling Reactions of Pyrazine Amines
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Isopropoxypyrazin-2-amine, these reactions typically require prior functionalization of the pyrazine ring with a halide (e.g., bromine or iodine) to serve as the electrophilic partner in the catalytic cycle.
Following an electrophilic halogenation step, for instance at the 3-position to yield 3-bromo-5-isopropoxypyrazin-2-amine, this halogenated derivative can participate in a variety of palladium-catalyzed cross-coupling reactions.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated 5-Isopropoxypyrazin-2-amine Derivative
| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | 3-Aryl-5-isopropoxypyrazin-2-amine | Pd(PPh₃)₄, Na₂CO₃ |
| Heck Coupling | Alkene | 3-Alkenyl-5-isopropoxypyrazin-2-amine | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-5-isopropoxypyrazin-2-amine | PdCl₂(PPh₃)₂, CuI, Et₃N |
The amino group in 5-Isopropoxypyrazin-2-amine can also direct C-H activation reactions, although this is less common for pyrazines compared to pyridines. The nitrogen atom of the amino group can coordinate to the metal catalyst, facilitating the activation of a nearby C-H bond, potentially at the 3-position.
Mechanistic Studies of Functionalization Reactions
Detailed mechanistic studies specifically for 5-Isopropoxypyrazin-2-amine are scarce. However, the mechanisms of the aforementioned reactions on the 2-aminopyrazine core are generally understood.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a sigma complex (also known as an arenium ion). The electron-donating amino and isopropoxy groups stabilize the positive charge in the sigma complex, particularly when the electrophile attacks the 3- or 6-position. The rate-determining step is typically the formation of this intermediate.
Nucleophilic Aromatic Substitution (via Diazonium Salt): The reaction of the amino group with nitrous acid forms a diazonium ion. The loss of dinitrogen gas (N₂) is a strong thermodynamic driving force for the formation of a pyrazinyl cation, which is then rapidly trapped by a nucleophile.
Palladium-Catalyzed Cross-Coupling: The mechanism of these reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition of the halopyrazine to the Pd(0) catalyst, transmetalation with the coupling partner (e.g., boronic acid in Suzuki coupling), and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Regioselectivity and Chemoselectivity Control in Transformations
Controlling the regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules derived from 5-Isopropoxypyrazin-2-amine.
Regioselectivity: In electrophilic substitutions, the regioselectivity is primarily governed by the powerful directing effect of the 2-amino group, favoring substitution at the 3-position. The 5-isopropoxy group reinforces this preference for the adjacent 6-position, though steric hindrance may reduce its reactivity. To achieve substitution at other positions, a blocking group strategy might be necessary.
Chemoselectivity: 5-Isopropoxypyrazin-2-amine possesses multiple reactive sites: the pyrazine ring nitrogens, the exocyclic amino group, and the C-H bonds of the ring and the isopropoxy group.
The pyrazine nitrogens are basic and can be protonated or coordinated to Lewis acids. This can deactivate the ring towards electrophilic substitution.
The amino group is both nucleophilic and basic. It can react with electrophiles (e.g., acylation, alkylation) and can be protected to prevent unwanted side reactions during ring functionalization.
In metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions is crucial to selectively activate a C-H or C-X bond without affecting the amino or isopropoxy groups. For instance, in a Buchwald-Hartwig amination of a halogenated derivative, the catalyst must be selective for C-X bond activation over potential C-N bond activation of the existing amino group.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Isopropoxypyrazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Isopropoxypyrazin-2-amine, a combination of ¹H, ¹³C, and multi-dimensional NMR experiments provides a complete picture of its molecular architecture.
The ¹H NMR spectrum of 5-Isopropoxypyrazin-2-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating nature of the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups influences the chemical shifts of the aromatic protons on the pyrazine (B50134) ring, typically shifting them upfield compared to unsubstituted pyrazine.
Pyrazine Ring Protons: The protons at the C3 and C6 positions of the pyrazine ring are in different electronic environments and are expected to appear as two distinct singlets. The proton at C3 is adjacent to two nitrogen atoms, while the proton at C6 is adjacent to one nitrogen and the amino group. Their expected chemical shifts would be in the aromatic region, approximately δ 7.5-7.8 ppm.
Amino Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. organicchemistrydata.org Its chemical shift is variable and dependent on solvent, concentration, and temperature, but can be expected in the range of δ 4.5-5.5 ppm. organicchemistrydata.org
Isopropoxy Protons: The isopropoxy group gives rise to two characteristic signals. The single methine proton (-CH) is expected to appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton. The typical coupling constant (³JHH) for such a system is around 6.0 Hz.
Predicted ¹H NMR Data for 5-Isopropoxypyrazin-2-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine H-3 | 7.7 - 7.9 | Singlet (s) | N/A |
| Pyrazine H-6 | 7.4 - 7.6 | Singlet (s) | N/A |
| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
| -OCH(CH₃)₂ | 4.8 - 5.2 | Septet (sept) | ~6.0 |
| -OCH(CH₃)₂ | 1.2 - 1.4 | Doublet (d) | ~6.0 |
A proton-decoupled ¹³C NMR spectrum of 5-Isopropoxypyrazin-2-amine would display a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C5) and oxygen (C5) atoms will be shifted further downfield. openstax.org Specifically, C2 (bearing the amine group) and C5 (bearing the isopropoxy group) are expected at the lower end of this range, while C3 and C6 would appear at higher field.
Isopropoxy Carbons: The two carbons of the isopropoxy group will appear in the aliphatic region of the spectrum. The methine carbon (-CH), being directly attached to oxygen, is expected to appear in the range of δ 65-75 ppm. The two equivalent methyl carbons (-CH₃) will appear further upfield, typically around δ 20-25 ppm. libretexts.org
Predicted ¹³C NMR Data for 5-Isopropoxypyrazin-2-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-NH₂) | 155 - 160 |
| C5 (C-O) | 152 - 157 |
| C3 | 130 - 135 |
| C6 | 125 - 130 |
| -OCH(CH₃)₂ | 68 - 72 |
| -OCH(CH₃)₂ | 21 - 23 |
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds but is not applicable to 5-Isopropoxypyrazin-2-amine itself. However, it would be essential for characterizing any of its fluorinated derivatives. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. wikipedia.org
The key advantages of ¹⁹F NMR include its wide range of chemical shifts (over 800 ppm) and the high sensitivity of these shifts to the local electronic environment. wikipedia.orgbiophysics.org This provides a unique "fingerprint" for each fluorine atom in a molecule. If a fluorine atom were substituted onto the pyrazine ring or the isopropoxy group of the target compound, its ¹⁹F NMR spectrum would show a signal with a chemical shift characteristic of its position. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei would provide definitive evidence of its location within the molecular structure. huji.ac.ilnih.gov
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. For 5-Isopropoxypyrazin-2-amine, a COSY spectrum would primarily be used to confirm the connectivity within the isopropoxy group. A cross-peak would be observed between the septet of the methine proton and the doublet of the methyl protons, confirming that these two groups are adjacent and coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum of 5-Isopropoxypyrazin-2-amine would show cross-peaks connecting the ¹H signal of the methine proton to the ¹³C signal of the methine carbon, and the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons. Similarly, it would link the two pyrazine proton signals to their respective carbon signals, providing definitive assignments for the aromatic region.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 5-Isopropoxypyrazin-2-amine is expected to show several key absorption bands that confirm the presence of its primary functional groups.
N-H Vibrations: The primary amine group will exhibit two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear as weak bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropoxy group will be observed as strong bands just below 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the pyrazine ring (C=C and C=N bonds) will produce a series of characteristic absorptions in the 1400-1600 cm⁻¹ region.
C-O Stretching: The strong C-O-C stretching vibration of the ether linkage is expected to appear in the 1200-1250 cm⁻¹ range for an aryl-alkyl ether.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. For this molecule, the symmetric breathing modes of the pyrazine ring would be expected to be particularly Raman-active.
Predicted Vibrational Frequencies for 5-Isopropoxypyrazin-2-amine
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium, Sharp |
| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | Isopropoxy Group | 2850 - 2980 | Strong |
| N-H Bend | Primary Amine | 1600 - 1650 | Medium to Strong |
| C=C, C=N Stretch | Pyrazine Ring | 1400 - 1600 | Medium to Strong |
| C-O-C Stretch | Aryl-alkyl ether | 1200 - 1250 | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Molecular Ion: The electron ionization (EI) mass spectrum of 5-Isopropoxypyrazin-2-amine (molecular formula C₇H₁₁N₃O) would show a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.18 g/mol ). Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.
Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion at m/z 138.
Loss of Propylene: A common rearrangement for isopropyl ethers involves the elimination of a neutral propylene molecule (CH₂=CHCH₃, 42 Da), which would lead to a fragment ion at m/z 111.
Loss of Isopropoxy Radical: Cleavage of the aryl C-O bond could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂, 59 Da), resulting in a fragment at m/z 94.
Predicted Mass Spectrometry Fragments for 5-Isopropoxypyrazin-2-amine
| m/z Value | Proposed Fragment Identity | Description |
| 153 | [C₇H₁₁N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group |
| 111 | [M - C₃H₆]⁺˙ | Loss of propylene via rearrangement |
| 94 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold-standard technique for molecular structure determination. The methodology involves a sequential process beginning with the growth of high-quality single crystals, which is often the most challenging step. For a compound like 5-Isopropoxypyrazin-2-amine, this is typically achieved by slow evaporation of a suitable solvent.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.
These intensities are measured, and the data are processed to solve the crystal structure. The initial step involves determining the unit cell parameters and the space group. From the diffraction data, an initial electron density map is generated, from which the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to optimize the atomic coordinates and displacement parameters, resulting in a final, highly accurate molecular structure.
While a specific crystal structure for 5-Isopropoxypyrazin-2-amine is not publicly available, the table below provides representative crystallographic data that would be expected for a compound of this nature, based on analyses of similar pyrazine derivatives.
Table 1: Representative Single Crystal X-ray Diffraction Data for a Pyrazine Derivative
| Parameter | Illustrative Value |
| Empirical Formula | C₇H₁₁N₃O |
| Formula Weight | 153.18 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 105° |
| Volume | 820 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.240 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for rationalizing the physical properties of the solid material.
Hydrogen Bonding: In the solid state of 5-Isopropoxypyrazin-2-amine, the primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. It is highly probable that the molecules would form intermolecular N-H···N hydrogen bonds, linking them into chains or dimeric motifs. This is a common and stabilizing interaction observed in the crystal structures of many aminopyrazines and related nitrogen heterocycles.
Table 2: Typical Hydrogen Bond Geometry in Aminopyrazine Derivatives
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| N—H···N (intermolecular) | 0.88 | 2.15 | 3.00 | 165 |
(D = donor atom, A = acceptor atom)
Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is equal to the sum of contributions from all other molecules. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts.
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 50 - 60 % |
| N···H / H···N | 15 - 25 % |
| C···H / H···C | 10 - 20 % |
| O···H / H···O | 5 - 10 % |
| Other | < 5 % |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.
For aromatic molecules like 5-Isopropoxypyrazin-2-amine, the most significant electronic transitions are typically π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions and result in strong absorption bands (high molar absorptivity, ε).
n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) and are typically much weaker (lower molar absorptivity) than π → π* transitions.
The pyrazine ring itself is the core chromophore. The presence of the amino (-NH₂) and isopropoxy (-O-iPr) groups, both of which have lone pairs of electrons, act as powerful auxochromes. These groups can donate electron density into the aromatic ring through resonance, extending the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted pyrazine.
While the specific spectrum for 5-Isopropoxypyrazin-2-amine is not documented in readily available literature, data for the parent compound, 2-aminopyrazine (B29847), can serve as a reference. The additional electron-donating isopropoxy group at the 5-position is expected to further enhance the bathochromic shift.
Table 4: Expected Electronic Transitions and Absorption Maxima for 5-Isopropoxypyrazin-2-amine
| Transition Type | Orbitals Involved | Expected λ_max Range (in a non-polar solvent) | Characteristics |
| π → π | Promotion from π bonding to π antibonding orbital | 250 - 320 nm | Strong intensity (High molar absorptivity) |
| n → π | Promotion from non-bonding (N, O lone pair) to π orbital | 330 - 380 nm | Weak intensity (Low molar absorptivity) |
Computational and Theoretical Chemistry Studies of 5 Isopropoxypyrazin 2 Amine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods would be employed to predict the properties of 5-Isopropoxypyrazin-2-amine.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In a hypothetical study of 5-Isopropoxypyrazin-2-amine, DFT would be utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Furthermore, DFT calculations would provide insights into the electronic properties, such as the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
Hartree-Fock (HF) Methodologies for Energetic Calculations
The Hartree-Fock (HF) method is another foundational quantum chemistry approach. While it is an approximation that does not fully account for electron correlation, it serves as a crucial starting point for more advanced calculations. For 5-Isopropoxypyrazin-2-amine, HF methodologies would be used to calculate the total electronic energy of the molecule. This information is vital for determining its stability and for calculating other energetic properties, such as reaction energies and activation barriers, in potential chemical transformations.
Molecular Geometry Optimization and Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. For a flexible molecule like 5-Isopropoxypyrazin-2-amine, which contains a rotatable isopropoxy group, multiple spatial arrangements, or conformations, are possible.
A computational study would involve a thorough conformational analysis to identify the different stable conformers and their relative energies. This process typically begins with a systematic search of the conformational space, followed by geometry optimization of the identified low-energy structures using methods like DFT. The results would reveal the preferred shape of the molecule and the energy barriers between different conformations, which is essential for understanding its interactions with other molecules.
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its chemical reactivity and spectroscopic properties. An electronic structure analysis of 5-Isopropoxypyrazin-2-amine would provide a detailed picture of its electronic landscape.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Charge Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For 5-Isopropoxypyrazin-2-amine, this analysis would predict its electron-donating and electron-accepting capabilities and provide insights into its potential for intramolecular charge transfer.
Role of 5 Isopropoxypyrazin 2 Amine As a Synthetic Synthon and Chemical Intermediate
Precursor in the Construction of Advanced Heterocyclic Systems
5-Isopropoxypyrazin-2-amine has emerged as a critical starting material in the synthesis of highly substituted heterocyclic compounds, most notably in the development of potent and selective protein kinase inhibitors. The 2-aminopyrazine (B29847) moiety acts as a key "hinge-binding" element, effectively anchoring derivative molecules into the ATP-binding pocket of kinases. This interaction is fundamental to the biological activity of the resulting compounds.
A prominent example of its application is in the synthesis of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors. nih.govrsc.org ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, a network that cells use to repair damaged DNA. researchgate.net Inhibiting ATR can make cancer cells more susceptible to DNA-damaging agents, representing a promising strategy in oncology. researchgate.net
The following table summarizes key heterocyclic systems derived from aminopyrazine cores:
| Precursor Core | Resulting Heterocyclic System | Therapeutic Target | Significance |
| 2-Aminopyrazine | 3,5-Disubstituted Pyrazine-Isoxazole | ATR Kinase | Potent and selective inhibition for cancer therapy. nih.govnih.gov |
| 2-Aminopyrazine | Tricyclic Aminopyrazine Derivatives | Nek2 Kinase | Binds to an unusual inactive conformation, offering a novel inhibition mechanism. |
| 2-Aminopyrazine | Phenyl-substituted 2-aminopyrazines | RET Kinase | Development of inhibitors for cancers driven by RET mutations. nih.gov |
Strategies for Molecular Scaffold Diversification
The utility of 5-isopropoxypyrazin-2-amine as a chemical intermediate stems from the reactivity of the pyrazine (B50134) ring, which allows for systematic modification and diversification of the molecular scaffold. The primary strategies involve sequential functionalization at the carbon atoms of the pyrazine ring, typically at positions 3 and 5.
A common and powerful approach for diversifying the 2-aminopyrazine scaffold is through palladium-catalyzed cross-coupling reactions. nih.gov This strategy generally involves an initial halogenation step (e.g., bromination or iodination) at a specific position on the pyrazine ring, followed by the introduction of a new substituent via a cross-coupling reaction.
Key Diversification Reactions:
Halogenation: The pyrazine ring can be selectively halogenated to introduce a reactive handle. For example, treatment with N-Bromosuccinimide (NBS) can install a bromine atom at the 3-position of the 5-isopropoxypyrazin-2-amine.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. A 3-halo-5-isopropoxypyrazin-2-amine can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing substituents.
Stille Coupling: This reaction utilizes organostannane reagents to form new carbon-carbon bonds, providing another versatile method for adding complexity to the pyrazine core.
This step-wise functionalization allows chemists to build a library of analogs from a common intermediate, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). For example, starting with 3,5-dibromopyrazin-2-amine, a regioselective Suzuki reaction can be performed at one position, followed by a different coupling reaction at the other, leading to a highly diversified set of compounds from a single precursor. nih.gov
Contribution to the Development of Novel Chemical Building Blocks
The transformation of a relatively simple molecule like 5-isopropoxypyrazin-2-amine into highly complex and functionalized molecules underscores its contribution to the creation of novel chemical building blocks. Chemical building blocks are molecular fragments that serve as the foundational components for constructing more complex therapeutic agents or other functional materials.
Through the synthetic strategies described above, 5-isopropoxypyrazin-2-amine is converted into more advanced intermediates. These intermediates, which are highly substituted pyrazines, are themselves valuable and novel building blocks. For example, a 3-isoxazolyl-5-isopropoxypyrazin-2-amine is a significantly more complex building block than the starting material and can be used for further synthetic elaborations or for direct incorporation into larger molecules.
The development of these novel building blocks accelerates the drug discovery process by providing ready access to complex molecular scaffolds that are pre-validated for interacting with important biological targets like kinases. nih.gov This "scaffold-based" approach allows research programs to quickly generate and test new chemical entities with a higher probability of success. The initial investment in synthesizing these advanced building blocks from simpler precursors like 5-isopropoxypyrazin-2-amine pays dividends by streamlining the subsequent discovery and optimization phases of pharmaceutical research. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Isopropoxypyrazin-2-amine, and how can reaction efficiency be assessed?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a halogenated pyrazine precursor. For example, substituting a chlorine atom in 3-chloro-5-methylpyrazin-2-amine with isopropoxy groups under reflux conditions using isopropanol and a base (e.g., NaH or KOH) . Reaction efficiency is evaluated via yield optimization (e.g., varying temperature, solvent polarity, or catalyst) and monitored by TLC/HPLC. Purity is confirmed using -NMR (e.g., characteristic peaks for isopropoxy groups at δ 1.2–1.4 ppm for CH and δ 4.5–5.0 ppm for CH) and mass spectrometry .
Q. How is 5-Isopropoxypyrazin-2-amine characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : -NMR (amide protons at δ 6.5–7.5 ppm), -NMR (pyrazine carbons at 140–160 ppm), and IR (N-H stretch at ~3300 cm) .
- Chromatography : HPLC with UV detection (retention time vs. standards) to assess purity (>95% typically required for biological assays) .
- Elemental Analysis : Matching calculated vs. observed C/H/N ratios (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 5-Isopropoxypyrazin-2-amine derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and include positive/negative controls (e.g., doxorubicin for apoptosis) .
- Stability Studies : Perform HPLC-MS over 24–72 hours in assay media (e.g., DMEM at 37°C) to detect degradation products .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies optimize the regioselective functionalization of 5-Isopropoxypyrazin-2-amine for drug discovery?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer reactions to the pyrazine 3-position .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl additions) with ligands like XPhos to enhance selectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites .
Q. How do solvent polarity and temperature affect the crystallization of 5-Isopropoxypyrazin-2-amine, and what are the implications for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test solvents (e.g., ethanol, acetonitrile) via slow evaporation at 4°C, 25°C, and 40°C. Polar solvents often yield larger crystals .
- Crystal Quality : Use single-crystal XRD (Mo-Kα radiation) to resolve lattice parameters. Poor diffraction may require additive screening (e.g., 1% DMSO) .
- Data Interpretation : Refinement software (e.g., SHELXL) validates bond lengths/angles against crystallographic databases (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
